4-Fluoro-N,N-dimethyl-3-nitroaniline
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Overview
Description
4-Fluoro-N,N-dimethyl-3-nitroaniline is an organic compound with the molecular formula C8H9FN2O2. It is a derivative of aniline, where the aniline ring is substituted with a fluoro group at the 4-position, a nitro group at the 3-position, and two methyl groups on the nitrogen atom. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Fluoro-N,N-dimethyl-3-nitroaniline can be synthesized through a multi-step process involving nitration and subsequent substitution reactions. One common method involves the nitration of 4-fluoroaniline to introduce the nitro group at the 3-position. This is followed by the methylation of the amino group using dimethyl sulfate or methyl iodide under basic conditions .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale nitration and methylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-N,N-dimethyl-3-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or metal hydrides like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 4-Fluoro-N,N-dimethyl-3-aminoaniline.
Substitution: Various substituted anilines depending on the nucleophile used.
Oxidation: Oxidized derivatives of the original compound.
Scientific Research Applications
4-Fluoro-N,N-dimethyl-3-nitroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Fluoro-N,N-dimethyl-3-nitroaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The fluoro and dimethyl groups can influence the compound’s binding affinity and specificity for its molecular targets .
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-3-nitroaniline: Lacks the dimethyl groups on the nitrogen atom.
4-Fluoro-N,N-dimethylaniline: Lacks the nitro group at the 3-position.
3-Nitro-N,N-dimethylaniline: Lacks the fluoro group at the 4-position.
Uniqueness
4-Fluoro-N,N-dimethyl-3-nitroaniline is unique due to the presence of both the fluoro and nitro groups, which confer distinct chemical and physical properties. The combination of these substituents allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
4-fluoro-N,N-dimethyl-3-nitroaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2O2/c1-10(2)6-3-4-7(9)8(5-6)11(12)13/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMHCRMSZWANSHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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